Methyl 5-hydroxy-6-nitronicotinate
CAS No.:
Cat. No.: VC14228672
Molecular Formula: C7H6N2O5
Molecular Weight: 198.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6N2O5 |
---|---|
Molecular Weight | 198.13 g/mol |
IUPAC Name | methyl 5-hydroxy-6-nitropyridine-3-carboxylate |
Standard InChI | InChI=1S/C7H6N2O5/c1-14-7(11)4-2-5(10)6(8-3-4)9(12)13/h2-3,10H,1H3 |
Standard InChI Key | FJGWHPMBEJAXCC-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=C(N=C1)[N+](=O)[O-])O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Methyl 5-hydroxy-6-nitronicotinate belongs to the nicotinic acid derivative family, featuring a pyridine ring substituted with hydroxyl (-OH), nitro (-NO₂), and methoxycarbonyl (-COOCH₃) groups. The positional arrangement of these substituents defines its chemical identity. For the closely related methyl 6-hydroxy-5-nitronicotinate, the nitro group occupies position 5, the hydroxyl group position 6, and the methyl ester position 3 (Figure 1) . The SMILES notation COC(=O)C1=CNC(=O)C(=C1)[N+](=O)[O-]
confirms this topology .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₇H₆N₂O₅ | |
IUPAC name | Methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
InChIKey | ILGFGEIQCLRIBI-UHFFFAOYSA-N | |
Exact mass | 198.027664 g/mol |
Tautomerism and Resonance
The presence of adjacent nitro and hydroxyl groups on the pyridine ring induces tautomeric equilibria. The enol form (6-hydroxy) may interconvert with the keto tautomer (6-oxo), stabilized by resonance with the nitro group . This dynamic behavior influences reactivity in synthetic pathways, particularly in electrophilic substitution reactions.
Physicochemical Properties
Thermal Stability and Phase Behavior
Data for methyl 6-hydroxy-5-nitronicotinate reveals a boiling point of 375.7±37.0°C at 760 mmHg and a flash point of 181.0±26.5°C . The absence of a reported melting point suggests decomposition upon heating, common in nitroaromatics.
Table 2: Thermodynamic Properties
Property | Value | Source |
---|---|---|
Density (25°C) | 1.5±0.1 g/cm³ | |
Vapor pressure (25°C) | 0.0±0.9 mmHg | |
Refractive index | 1.597 |
Spectral and Collision Cross-Section Data
High-resolution mass spectrometry (HRMS) predicts adduct-specific collision cross-sections (CCS), critical for ion mobility spectrometry. For [M+H]⁺ (m/z 199.03494), the CCS is 135.7 Ų, while [M+Na]⁺ (m/z 221.01688) exhibits 147.9 Ų . These values aid in compound identification in complex matrices.
Synthetic Routes and Reactivity
Nitration of Pyridine Precursors
While no direct synthesis is documented, analogous compounds like methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) suggest nitration of chloronicotinates as a viable route . Nitration at position 5 followed by esterification could yield the target molecule, though regioselectivity challenges may arise due to competing ring positions.
Functional Group Transformations
The hydroxyl group at position 6 permits further derivatization. For example, alkylation or acylation could modulate solubility, while nitro reduction (e.g., to amine) might yield intermediates for pharmaceutical applications.
Parameter | Specification | Source |
---|---|---|
RIDADR | UN 3261 (Corrosive solid) | |
Storage | Dry, inert atmosphere | |
First aid | Flush eyes with water (15 min) |
Comparative Analysis with Structural Analogs
Methyl 6-Methyl-5-Nitronicotinate
Replacing the hydroxyl group with methyl (CAS 2382997-02-4) reduces polarity, increasing logP from 0.15 to 1.02 . The methyl derivative’s boiling point (317.8°C predicted) is lower due to weaker intermolecular hydrogen bonding .
Methyl 4,6-Dihydroxy-5-Nitronicotinate
Additional hydroxylation at position 4 (CAS 89247-04-1) elevates melting point to 289–292°C, reflecting enhanced crystallinity from hydrogen-bond networks . This analog’s higher water solubility (PSA 132.5 vs. 104.98 Ų) impacts bioavailability .
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